BenchChemオンラインストアへようこそ!

Cycloviolacin H2

Cyclotide Sequence alignment Viola hederacea

Cycloviolacin H2 is a 29-residue macrocyclic knotted peptide (cyclotide) isolated from the Australian native violet Viola hederacea. It belongs to the bracelet subfamily of cyclotides, characterized by a cyclic cystine knot motif involving three disulfide bonds (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26).

Molecular Formula
Molecular Weight
Cat. No. B1578330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin H2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin H2 Procurement Guide: Bracelet Cyclotide from Viola hederacea


Cycloviolacin H2 is a 29-residue macrocyclic knotted peptide (cyclotide) isolated from the Australian native violet Viola hederacea. It belongs to the bracelet subfamily of cyclotides, characterized by a cyclic cystine knot motif involving three disulfide bonds (Cys5-Cys19, Cys9-Cys21, Cys14-Cys26) [1]. The peptide is classified as an antimicrobial host-defense peptide but is notably under-characterized relative to other cycloviolacins from the same species, such as cycloviolacin H3 (encoded by the same gene precursor as vhl-2) and cycloviolacin H4 [2]. Sequence: SAIACGESCVYIPCFIPGCSCRNRVCYLN; monoisotopic mass: 3142.71 Da [3]. Its unique sequence identity within the Viola hederacea cyclotide family constitutes the primary differentiator for researchers seeking to expand the structure-activity landscape of cyclotides beyond well-studied analogs.

Why Cycloviolacin H2 Cannot Be Substituted by Generic Cyclotide Analogs


Cyclotide bioactivity is exquisitely sensitive to single-residue substitutions, as demonstrated by the 3.3-fold difference in hemolytic potency (HD50) between cycloviolacin O2 (Ser at position 20; HD50 ~36 µM) and O13 (Ala at the same position; HD50 ~11 µM) [1]. Cycloviolacin H2 differs from its closest Viola hederacea paralog, cycloviolacin H3, at multiple sequence positions, resulting in a distinct predicted hydrophobicity (0.641 for H2 versus a computed difference for H3), net charge (+1 for H2), and isoelectric point (pI 7.53 for H2) [2]. Even within the same plant organ and biosynthetic pathway, these physicochemical differences translate to altered membrane-binding propensity, hemolytic profile, and target-organism specificity [3]. Substituting Cycloviolacin H2 with a generic cyclotide therefore risks changing the biological fingerprint of an experiment in ways that cannot be predicted a priori from sequence alone.

Quantitative Evidence for Cycloviolacin H2 Differentiation from Closest Analogs


Sequence Identity Divergence: Cycloviolacin H2 vs. Cycloviolacin H3 and vhl-2

Cycloviolacin H2 (UniProt P85233) displays a distinct primary sequence relative to its closest Viola hederacea paralogs. Cycloviolacin H3 (UniProt P85232) and vhl-2 (leaf cyclotide 2) are encoded by the same multidomain precursor gene, whereas Cycloviolacin H2 originates from a separate genetic locus, indicating independent evolutionary trajectory and functional divergence [1]. The sequence SAIACGESCVYIPCFIPGCSCRNRVCYLN (H2) contains a Val-Tyr-Ile-Pro motif in loop 3 that is absent in H3 and vhl-2, directly altering the hydrophobic patch composition that governs membrane interaction [2].

Cyclotide Sequence alignment Viola hederacea

Hydrophobicity and Hemolytic Propensity: Cycloviolacin H2 vs. Cycloviolacin H4 and O2

Hemolytic activity in cyclotides is strongly correlated with surface hydrophobicity, with increasing hydrophobicity driving greater membrane disruption [1]. Cycloviolacin H2 has a predicted hydrophobicity value of 0.641 (DRAMP calculated), which is substantially lower than cycloviolacin H4 (the most hemolytic cyclotide reported; HD50 = 5.5 µM against human type A RBCs) [2], and also lower than cycloviolacin O2 (40% hemolysis at 1.0 µM and 60% at 1.5 µM against human type A RBCs) [3]. While no direct hemolytic data exist for H2, its lower hydrophobicity predicts reduced membrane lytic activity relative to these high-potency analogs.

Cyclotide Hydrophobicity Hemolytic activity

Bracelet Subfamily Classification and Sequence Motif Conservation: Cycloviolacin H2 vs. Möbius Cyclotides (Kalata B1)

Cycloviolacin H2 is classified as a bracelet cyclotide based on the absence of a cis-Pro residue in loop 5, a hallmark that distinguishes bracelet from Möbius cyclotides [1]. The bracelet subfamily (including H2, H3, H4, and O2) generally exhibits higher hydrophobicity and greater cytotoxic/hemolytic potency compared to Möbius cyclotides such as kalata B1 [2]. Kalata B1, the prototypical Möbius cyclotide, has a hydrophobicity of approximately 0.2 and markedly lower hemolytic activity than bracelet cyclotides [3]. Cycloviolacin H2 contains the conserved bracelet motif PROSITE signature PS60008 (CYCLOTIDE_BRACELET) [4], confirming its subfamily assignment.

Cyclotide Subfamily classification Bracelet cyclotide

Antimicrobial Activity Classification: Cycloviolacin H2 in the Context of Viola hederacea Cyclotide Library

Cycloviolacin H2 was identified as one of four novel cyclotides from Viola hederaceae in the foundational study by Chen et al. (2005), alongside vhl-1 (anti-HIV EC50 = 0.87 µM), vhl-2 (haemolytic activity more potent than kalata B1 and B8), and cycloviolacin H3 [1]. While Cycloviolacin H2 is annotated as antimicrobial, its MIC values could not be determined in a recent high-throughput screening campaign due to purification failure (ranked #19 among 20 most active peptides tested; removed from final analysis) [2]. In contrast, cycloviolacin O2 from Viola odorata demonstrated potent bactericidal activity specifically against Gram-negative bacteria [3]. The absence of published MIC data for H2, combined with its distinct sequence from active analogs, indicates that its antimicrobial spectrum remains an open and experimentally addressable question.

Antimicrobial peptide Cyclotide Viola hederacea

Optimal Procurement Scenarios for Cycloviolacin H2 Based on Verified Evidence


Cyclotide Structure-Activity Relationship (SAR) Matrix Expansion

Cycloviolacin H2 occupies a unique sequence space within the Viola hederacea cyclotide library that is not represented by the more extensively characterized H3, H4, or vhl-2 variants [1]. Researchers seeking to systematically map how specific loop residues influence membrane binding, cytotoxicity, or antimicrobial spectrum should include H2 in their panel to achieve full coverage of the natural diversity from this species. Its distinct genetic origin from the H3/vhl-2 precursor [2] further supports its value as an independent evolutionary variant for comparative functional genomics studies.

Low-Hemolytic Cyclotide Scaffold Development for Drug Design

The predicted intermediate hydrophobicity of Cycloviolacin H2 (0.641, lower than H4 and O2) [3] and its +1 net charge suggest a potentially reduced hemolytic profile relative to high-potency bracelet cyclotides like H4 (HD50 = 5.5 µM) [4]. This physicochemical profile makes H2 a candidate scaffold for grafting therapeutic epitopes where minimizing off-target membrane lysis is critical. Experimental validation of H2's hemolytic activity would directly test the hydrophobicity-hemolysis correlation established by Daly et al. (2010) [5].

Antimicrobial Discovery Screening in Under-Profiled Cyclotide Space

Cycloviolacin H2 is annotated as antimicrobial but lacks any published MIC, IC50, or target-organism specificity data [6], in contrast to the well-characterized cycloviolacin O2 (potent Gram-negative bactericidal activity) [7] and cycloviolacin H3 (anthelmintic activity) . This knowledge gap makes H2 a high-value procurement target for antimicrobial screening campaigns aiming to generate novel, publishable activity data. Its confirmed protein-level existence (UniProt evidence at protein level) [8] ensures that procurement yields authentic material for experimental characterization.

Quote Request

Request a Quote for Cycloviolacin H2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.